molecular formula C8H14ClN3 B12221476 (5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride

(5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride

Cat. No.: B12221476
M. Wt: 187.67 g/mol
InChI Key: RGDHCXNPBNMCQX-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a cyclopropyl group attached to a methylpyrazole ring, which is further linked to a methanamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the cyclopropyl and methyl groups. The final step involves the formation of the methanamine group and its conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine: The base form without the hydrochloride salt.

    (5-Cyclopropyl-2-methylpyrazol-3-yl)methanol: A similar compound with a hydroxyl group instead of the methanamine group.

    (5-Cyclopropyl-2-methylpyrazol-3-yl)acetic acid: A derivative with an acetic acid group.

Uniqueness

The uniqueness of (5-Cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

(5-cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c1-11-7(5-9)4-8(10-11)6-2-3-6;/h4,6H,2-3,5,9H2,1H3;1H

InChI Key

RGDHCXNPBNMCQX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)CN.Cl

Origin of Product

United States

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